molecular formula C17H19ClO3 B5152433 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene

1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene

Cat. No.: B5152433
M. Wt: 306.8 g/mol
InChI Key: PDFROQNIEAJTCH-UHFFFAOYSA-N
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Description

1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methoxyphenoxy, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as solvent evaporation, purification through washing with acid and water, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorine, catalysts such as iron(III) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield brominated or chlorinated derivatives, while nucleophilic substitution can produce various substituted benzene compounds .

Scientific Research Applications

1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-methoxy-4-nitrobenzene
  • 1-chloro-2-ethyl-5-nitrobenzene
  • 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene

Uniqueness

1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-12-10-13(2)17(16(18)11-12)21-9-8-20-15-6-4-14(19-3)5-7-15/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFROQNIEAJTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCOC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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